molecular formula C40H63N15O13 B605897 Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl) CAS No. 1088543-62-7

Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)

Cat. No. B605897
M. Wt: 962.03
InChI Key: JXPWLIYXIWGWSA-CLBRJLNISA-N
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Description

AZP 531 is an analog of unacyclated ghrelin potentially for the treatment of Prader-Willi syndrome.

Scientific Research Applications

1. Structural Studies and Biological Implications

  • Cyclochlorotine and islanditoxin, cyclic peptides from Penicillium islandicum, have been structurally reviewed, indicating the significance of cyclic peptides in structural biology and toxicology (Ghosh & Ramgopal, 1980).

2. Metabolic Pathways and Physiological Roles

  • Histidyl-proline diketopiperazine, a metabolic product of thyrotropin-releasing hormone, highlights the metabolic complexity and diverse physiological roles of cyclic peptides, which could provide insight into the broader implications of similar compounds (Peterkofsky et al., 1982).

3. Solubility and Crystallization Studies

  • Understanding the solubility of proteinogenic α-amino acids in various solvents can be crucial for crystallization processes in drug design and other applications, highlighting the importance of amino acid properties in scientific research (Bowden et al., 2018).

4. Therapeutic Potential and Biochemical Roles

  • The anti-aging effects of l-arginine, one of the components of the cyclic peptide , underline the potential therapeutic applications of such compounds in medicine and healthcare (Gad, 2010).

5. Enzymatic Synthesis and Industrial Applications

  • γ-Cyclodextrin's review on enzymatic production and applications sheds light on the industrial and pharmaceutical relevance of cyclic oligosaccharides, hinting at the broad potential of cyclic compounds in various sectors (Li et al., 2007).

6. Immunological Implications and Disease Associations

  • Cyclophilin A, a cyclic peptide, is involved in several human diseases, suggesting the clinical significance of cyclic peptides in understanding and potentially treating various conditions (Nigro et al., 2013).

Safety And Hazards

The safety and hazards associated with a peptide depend on its structure and biological activity. Some peptides are toxic, while others are safe for human consumption1.


Future Directions

The future of peptide research is promising, with potential applications in drug discovery, therapeutics, and biotechnology1.


Please consult with a professional in the field for more specific information about this particular peptide.


properties

IUPAC Name

3-[6,15-bis(3-amino-3-oxopropyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosan-21-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWLIYXIWGWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N15O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 2
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 3
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 4
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 5
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 6
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)

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